molecular formula C18H24N2O2 B1502770 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine CAS No. 906369-93-5

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine

Cat. No.: B1502770
CAS No.: 906369-93-5
M. Wt: 300.4 g/mol
InChI Key: APEIPOSBNUFATP-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine is a chemical compound with the molecular formula C18H24N2O2. It is a derivative of piperidine, featuring a cyano group and a 4-methylphenyl moiety, protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with diethyl cyanophosphate to form the corresponding cyano derivative, followed by protection of the amino group with Boc-anhydride. The reaction conditions typically require anhydrous solvents, such as dichloromethane, and a base like triethylamine to neutralize the byproducts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce the corresponding amine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted piperidines.

Scientific Research Applications

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: The compound is used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine is structurally similar to other piperidine derivatives, such as 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine and various indole derivatives

Comparison with Similar Compounds

  • 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine

  • Various indole derivatives

  • Other substituted piperidines

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Properties

IUPAC Name

tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-5-7-15(8-6-14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEIPOSBNUFATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678164
Record name tert-Butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906369-93-5
Record name tert-Butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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